Clozapine-D4

Vue d'ensemble

Description

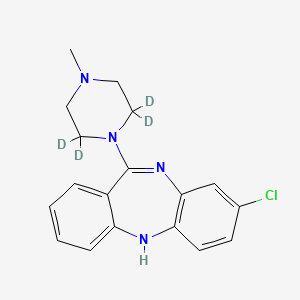

Clozapine-D4 is a stable-labeled internal standard used for the quantification of clozapine . It is an atypical antipsychotic drug used for the treatment of schizophrenia .

Synthesis Analysis

The synthesis of Clozapine-D4 involves blocking of 5-HT 2A /5-HT 2C serotonin receptors and the D1-4 dopamine receptors, with the highest affinity for the D 4 dopamine receptor .Molecular Structure Analysis

The formal name of Clozapine-D4 is 8-chloro-11-(4-methyl-1-piperazinyl-d4)-5H-dibenzo[b,e][1,4]diazepine . Its molecular formula is C18H15D4ClN4 .Chemical Reactions Analysis

Clozapine-D4 is a partial agonist at the serotonin (5-HT) receptor subtype 5-HT 1A. It also binds to 5-HT 2A, 5-HT 2C, 5-HT 3, 5-HT 6 and 5-HT 7 receptors, as well as the histamine H 1 and α 1 -adrenergic receptors .Physical And Chemical Properties Analysis

Clozapine-D4 has a molecular weight of 330.9 and a purity of ≥99% deuterated forms (d1-d4). It is soluble in DMF, DMSO, and ethanol .Applications De Recherche Scientifique

Treatment of Psychiatric Disorders

Clozapine is globally recognized for its efficacy in treating several psychiatric disorders . It has an FDA indication for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder .

Neuroprotection and Neurotrophism

A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism . This refers to the ability of Clozapine to protect neurons from damage and promote the growth and development of neurons.

Treatment of Movement Disorders

Since the identification of the first antipsychotic, chlorpromazine, in 1954, there has been a growing need for an effective antipsychotic that does not cause movement disorders . Clozapine is considered the most potent drug in many randomised, prospective head-to-head trials, and could also be used as a first-line treatment, in order to prevent early relapses and initial therapeutic failures .

Regenerative Effects

Clozapine has potential regenerative effects . This means it may have the ability to restore or grow new cells or tissues.

Cellular Mechanisms

Clozapine’s multimodal actions are being critically assessed, dissecting those mechanisms that under a translational perspective could shed light on molecular targets worth to be considered for further innovative antipsychotic development .

Improving Synaptic Plasticity, Connectivity, and Neurogenesis

Clozapine activates extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and in improving synaptic plasticity, connectivity, and neurogenesis .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Clozapine-D4 primarily targets the GABAB receptor and dopamine D4 receptor . The GABAB receptor plays a potential role in the pathogenesis of schizophrenia , while the dopamine D4 receptor regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Mode of Action

Clozapine-D4 interacts with its targets, leading to several changes. It has been hypothesized that clozapine can mediate its actions via the GABAB receptor . It also shows a higher affinity for the dopamine D4 receptor . This interaction with the dopamine D4 receptor is thought to contribute to its efficacy in addressing cognitive symptoms and likely enhanced prefrontal cortex inhibition of the mesolimbic pathway .

Biochemical Pathways

Clozapine-D4 affects several biochemical pathways. It has the ability to elicit epileptiform activity and alter EEG activity, increase neuroplasticity and elevate brain levels of neurotrophic factors, affect imbalances in the relationship between glutamate and γ-aminobutyric acid (GABA), and reduce inflammation through effects on neuron–glia interactions .

Result of Action

The molecular and cellular effects of Clozapine-D4’s action include neuroreceptor inhibition which reduces Akt activation with decreased glucose uptake, thereby inducing ER stress and the unfolded protein response (UPR). Metabolic profiling reveals downregulation of glycolysis and the pentose phosphate pathway, thereby saving glucose to keep the electron transport chain working .

Propriétés

IUPAC Name |

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135565 | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204395-52-8 | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204395-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204395-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does clozapine interact with dopamine receptors, and what is its binding affinity compared to other antipsychotics?

A: Clozapine exhibits antagonist activity at dopamine receptors, particularly displaying a higher affinity for the D4 receptor compared to other subtypes like D2 and D3. [] Research suggests clozapine demonstrates a preference for the D4 receptor over D2 and D3, as indicated by its binding profile. [] For instance, eticlopride shows a stronger binding affinity for D2 over D3 and D4, while clozapine shows the highest affinity for D4. [] This distinct binding profile might contribute to clozapine's unique pharmacological profile and clinical effects compared to other antipsychotics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)